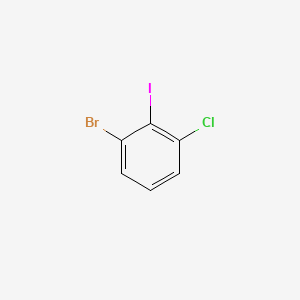

1-Bromo-3-chloro-2-iodobenzene

Description

Significance of Aryl Halides in Modern Synthetic Strategies

Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens, are fundamental to modern organic synthesis. wikipedia.orgavantorsciences.com They serve as key precursors for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. fiveable.me These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing complex molecular architectures. avantorsciences.comfiveable.me The reactivity of aryl halides is influenced by the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. wikipedia.org This differential reactivity enables selective transformations in polyhalogenated systems. Furthermore, aryl halides are used in the preparation of organometallic reagents like Grignard reagents, which are versatile intermediates in organic synthesis. wikipedia.org The increasing sophistication of synthetic methodologies continues to expand the utility of aryl halides, solidifying their position as indispensable tools for chemists. rsc.org

Overview of Trihalogenated Benzene Architectures in Scholarly Investigations

Among the various classes of polyhalogenated compounds, trihalogenated benzenes are of particular interest to researchers. evitachem.com The specific arrangement of three different halogens on a benzene ring provides a platform for highly selective and sequential chemical modifications. This controlled reactivity is essential for the synthesis of intricate target molecules. rsc.org The electronic effects of the different halogens influence the reactivity of the aromatic ring, and the steric hindrance around each halogen can dictate which position is most susceptible to a given reaction. acs.org This allows for a programmed approach to synthesis, where each halogen can be addressed in a specific order. Scholarly investigations into trihalogenated benzenes often focus on developing new synthetic methods that exploit this differential reactivity and on the application of these compounds as building blocks for novel materials and biologically active compounds. smolecule.comiucr.org

1-Bromo-3-chloro-2-iodobenzene: A Detailed Examination

The compound this compound is a prime example of a trihalogenated benzene derivative that holds significant potential in advanced chemical research. Its unique substitution pattern, with three different halogens occupying adjacent positions on the benzene ring, makes it a highly versatile synthetic intermediate.

Chemical Properties of this compound

This compound is a solid at room temperature with a melting point in the range of 75-76 °C. echemi.com It is characterized by a molecular formula of C₆H₃BrClI and a molecular weight of approximately 317.35 g/mol . chemical-suppliers.eunih.gov The presence of three different halogens imparts distinct chemical properties to the molecule. The carbon-iodine bond is the weakest and most reactive, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This hierarchy of reactivity is a cornerstone of its synthetic utility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 450412-28-9 chemical-suppliers.eunih.gov |

| Molecular Formula | C₆H₃BrClI chemical-suppliers.eunih.gov |

| Molecular Weight | 317.35 g/mol nih.gov |

| Melting Point | 75-76 °C echemi.com |

| Boiling Point | 285.9 °C at 760 mmHg chemical-suppliers.eu |

| Density | 2.272 g/cm³ chemical-suppliers.eu |

| Appearance | White to yellow to green powder or crystals. |

Synthesis and Purification

The Sandmeyer Reaction as a Key Synthetic Route

A primary method for the synthesis of aryl halides, including this compound, is the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) halide to introduce the corresponding halogen. wikipedia.org In the context of synthesizing this compound, a suitably substituted aniline (B41778) precursor, such as 2-bromo-6-chloroaniline, would undergo diazotization followed by reaction with a source of iodide, like potassium iodide, often in the presence of a copper catalyst. wikipedia.orggoogle.com The Sandmeyer reaction is a robust and widely used method for introducing halogens onto an aromatic ring with high regioselectivity. byjus.com

Purification Techniques: Column Chromatography and Recrystallization

Following its synthesis, this compound must be purified to remove any unreacted starting materials or byproducts. Two common and effective purification techniques are column chromatography and recrystallization.

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as they are moved through the column by a mobile phase (a solvent or mixture of solvents). This technique is highly effective for separating compounds with different polarities.

Recrystallization is another powerful purification method for solid compounds. acs.org It involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent. acs.org The choice of solvent is critical for successful recrystallization.

Applications in Chemical Synthesis

The unique arrangement of halogens in this compound makes it a valuable precursor in various chemical syntheses.

Precursor for Grignard Reagents

The high reactivity of the carbon-iodine bond allows for the selective formation of a Grignard reagent. By reacting this compound with magnesium metal, the Grignard reagent, 2-bromo-6-chlorophenylmagnesium iodide, can be formed. This organometallic compound can then be used to react with a wide range of electrophiles to form new carbon-carbon bonds, introducing a variety of functional groups at the 2-position of the benzene ring while leaving the bromo and chloro substituents intact for further transformations. researchgate.net

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming biaryl compounds. avantorsciences.comsmolecule.com this compound is an excellent substrate for these reactions. Due to the differential reactivity of the C-I, C-Br, and C-Cl bonds, sequential and selective cross-coupling reactions can be performed. rsc.org For instance, a palladium-catalyzed Suzuki-Miyaura coupling can be carried out selectively at the most reactive C-I bond, followed by a second coupling at the C-Br bond under different reaction conditions. nih.gov This allows for the controlled synthesis of complex, unsymmetrical biaryl and terphenyl structures. researchgate.net

Synthesis of Complex Polycyclic Aromatic Compounds

The ability to perform sequential and selective functionalization of this compound makes it a valuable starting material for the synthesis of complex polycyclic aromatic compounds. ambeed.com Through a series of cross-coupling reactions and other transformations, the benzene ring of this compound can be elaborated into larger, more intricate aromatic systems. These polycyclic aromatic compounds are of interest for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMVCZMZRZGDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438359 | |

| Record name | 1-Bromo-3-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450412-28-9 | |

| Record name | 1-Bromo-3-chloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450412-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 1 Bromo 3 Chloro 2 Iodobenzene

Established Academic Synthesis Routes

The laboratory-scale synthesis of 1-bromo-3-chloro-2-iodobenzene is typically achieved through multi-step sequences that rely on the principles of electrophilic aromatic substitution, with careful manipulation of directing group effects to control the regiochemistry of halogenation. medium.comgoogle.com

Multi-Step Approaches from Precursor Molecules

A common and well-documented academic synthesis begins with aniline (B41778). medium.com This multi-step process leverages the activating and directing effects of an amino group and its acetyl-protected form to introduce the halogens at the desired positions. A typical six-stage synthesis is as follows: medium.comchegg.com

Acetylation: Aniline is first treated with acetic anhydride (B1165640) to form acetanilide (B955). This step protects the amino group and moderates its activating effect, preventing over-halogenation in subsequent steps. medium.com

Bromination: The acetanilide undergoes electrophilic bromination. The acetamido group is an ortho, para-director, and due to steric hindrance at the ortho positions, bromine is predominantly introduced at the para position to yield 4-bromoacetanilide. medium.com

Chlorination: Subsequent chlorination with a reagent like sulfuryl chloride introduces a chlorine atom ortho to the acetamido group, resulting in 4-bromo-2-chloroacetanilide.

Hydrolysis: The acetyl protecting group is then removed by acid-catalyzed hydrolysis to yield 4-bromo-2-chloroaniline. medium.com

Iodination: The resulting aniline derivative is then iodinated. The amino group directs the iodine to the vacant ortho position, affording 4-bromo-2-chloro-6-iodoaniline. medium.comgoogle.com

Deamination: The final step involves the removal of the amino group via a Sandmeyer-type reaction or a reductive deamination. acs.org This is typically achieved by diazotization with sodium nitrite (B80452) in the presence of an acid, followed by reduction, to yield the final product, this compound. medium.comacs.org

Mechanistic Analysis of Halogenation Selectivity and Regiocontrol in Multi-Halogenated Systems

The success of synthesizing a specific trihalogenated benzene (B151609) like this compound hinges on the precise control of halogen placement (regiocontrol). This is governed by the electronic and steric effects of the substituents already present on the aromatic ring. masterorganicchemistry.com

In the academic synthesis starting from aniline, the initial acetamido group (-NHCOCH₃) is a moderately activating ortho, para-director. medium.com During bromination, the large bromine atom is directed to the sterically less hindered para position. After the introduction of bromine, the ring contains a para-bromo substituent and the ortho, para-directing acetamido group. In the subsequent chlorination step, the chlorine atom is directed ortho to the powerful activating acetamido group.

Following deprotection to the aniline, the strongly activating amino group (-NH₂) directs the incoming iodine electrophile to its other vacant ortho position. This demonstrates the use of a "traceless" directing group, where the amino group is essential for controlling the position of the final two halogenations before it is removed. acs.org The varied reactivity of the C-X bonds (C-I > C-Br > C-Cl) is a key feature of the final product, enabling selective downstream functionalization. nih.gov

Strategies for Halogen Atom Introduction and Interconversion

The primary strategy for introducing halogen atoms in these academic syntheses is electrophilic aromatic substitution (SEAr). medium.com Different halogenating agents are chosen for each step to ensure reactivity and selectivity. For instance, molecular bromine in acetic acid is used for bromination, while the more reactive iodine monochloride (ICl) is often employed for iodination. google.comchegg.com

Halogen interconversion, such as a Finkelstein-type reaction, is less common in the direct synthesis of this compound but represents a potential alternative strategy for modifying related polyhalogenated aromatics. Another important transformation is the deamination of a haloaniline via a diazonium salt, which is not an interconversion but a key step to replace a directing amino group with a hydrogen atom, finalizing the substitution pattern. google.comacs.org

Optimized Industrial-Scale Synthesis Protocols

Process Intensification and Efficiency Metrics in Large-Scale Production

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. acs.orgnumberanalytics.com For the synthesis of halogenated aromatics, this can involve using continuous flow reactors, which offer superior heat and mass transfer compared to batch reactors, leading to better selectivity and reduced reaction times. numberanalytics.comrsc.org

A patented industrial route for a related compound, 1-bromo-3-chloro-5-iodobenzene (B84608), highlights a significantly more efficient two-step process starting from p-iodoaniline. This approach involves:

Simultaneous Bromochlorination: Using a reagent like bromochlorohydantoin in ethanol (B145695) allows for the one-pot introduction of both bromine and chlorine atoms with high yield (84.1%) and purity (99.6%).

Deaminative Iodination: The intermediate is then treated with sodium nitrite and hypophosphorous acid to remove the amino group, yielding the final product.

This streamlined process dramatically reduces the number of steps, solvent usage, and reaction time compared to the traditional academic route. The use of rotating packed bed reactors in related hydrogenation processes for producing halogenated anilines also demonstrates a method for intensifying reaction efficiency by factors of 5 to 20 compared to stirred tanks. researchgate.net

Comparative Analysis of Academic and Industrial Synthetic Efficiencies

This comparison underscores the drive in industrial chemistry to innovate beyond established laboratory methods, focusing on atom economy, process efficiency, and sustainability. The development of one-pot reactions and the use of advanced reactor technology are key to achieving these goals in the production of valuable chemical intermediates like this compound. researchgate.net

Emerging Synthetic Innovations

Recent advancements in synthetic organic chemistry have led to more efficient and selective methods for the preparation and functionalization of complex molecules like this compound. These innovative strategies focus on improving reaction efficiency, reducing the number of synthetic steps, and achieving high selectivity in subsequent transformations.

One-Pot Reaction Strategies and Their Mechanistic Implications

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, has emerged as a powerful strategy for improving efficiency and reducing waste. A notable innovation applicable to the synthesis of this compound is the one-pot reductive deamination of a corresponding aniline precursor.

An improved procedure has been developed for the synthesis of 1-bromo-3-chloro-5-iodobenzene via the reductive deamination of 4-bromo-2-chloro-6-iodoaniline. researchgate.net This method utilizes isoamyl nitrite in N,N-dimethylformamide (DMF), offering a simplified and higher-yielding alternative to traditional multi-step deamination processes that often require harsh conditions. researchgate.net This approach is advantageous for its mild conditions and high efficiency, typically achieving yields greater than 75%. researchgate.net

The mechanism of this one-pot reaction begins with the diazotization of the aniline by isoamyl nitrite. The resulting diazonium salt is unstable and, within the same reaction vessel, undergoes reduction, releasing nitrogen gas and yielding the final deaminated product, this compound. The use of DMF as a solvent is crucial, and the reaction proceeds without the need for strong acids or metal catalysts. minstargroup.com This streamlined process not only enhances yield but also simplifies purification. researchgate.net

Table 1: One-Pot Reductive Deamination of 4-Bromo-2-chloro-6-iodoaniline

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2-chloro-6-iodoaniline | Isoamyl nitrite | N,N-dimethylformamide (DMF) | Room Temperature | This compound | >75% researchgate.net |

Chemoselective Functionalization Approaches to Differentiate Halogen Reactivity (e.g., Carbon-Iodine vs. Carbon-Bromine)

The unique structure of this compound, featuring three different halogen atoms on a benzene ring, presents an opportunity for highly selective, stepwise functionalization. The differing reactivity of the carbon-halogen bonds (C-I, C-Br, and C-Cl) is the key to this selectivity, particularly in metal-catalyzed cross-coupling reactions.

The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C–I > C–Br >> C–Cl. nih.gov This hierarchy allows for the selective functionalization of the C-I bond while leaving the C-Br and C-Cl bonds intact. For instance, in a Suzuki or Sonogashira cross-coupling reaction, an organoboron or terminal alkyne reagent will preferentially react at the iodine-substituted position under carefully controlled conditions.

This chemoselectivity enables a tandem, one-pot approach to creating complex, unsymmetrical molecules. For example, 1-bromo-3-iodobenzene (B1265593) can undergo a palladium-catalyzed three-component reaction with thiosugars and arylboronic acids to selectively form S-C and C-C bonds in a single operation. medchemexpress.com This principle is directly applicable to this compound. An initial coupling reaction can be targeted at the C-I bond. Following this first transformation, the reaction conditions can be modified (e.g., by increasing temperature or changing the catalyst/ligand system) to facilitate a second coupling at the C-Br position. The C-Cl bond, being the least reactive, would typically remain untouched unless more forcing conditions are applied.

Table 2: Theoretical Chemoselective Functionalization of this compound

| Reaction Step | Target Bond | Coupling Partner (Example) | Catalyst System (Example) | Expected Product |

|---|---|---|---|---|

| 1 | C-I (Most Reactive) | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-1-bromo-3-chlorobenzene |

| 2 | C-Br (Intermediate Reactivity) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Aryl-1-(alkynyl)-3-chlorobenzene |

This stepwise functionalization provides a powerful tool for building molecular complexity from a relatively simple trihalogenated starting material, making this compound a valuable intermediate in synthetic chemistry. smolecule.com

Advanced Reaction Mechanisms and Reactivity Profiles of 1 Bromo 3 Chloro 2 Iodobenzene

Electrophilic Aromatic Substitution Dynamics

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring and makes it less nucleophilic. wikipedia.orgmasterorganicchemistry.com However, they are also capable of donating electron density through resonance (+R effect) via their lone pairs. aakash.ac.in This resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org

In 1-bromo-3-chloro-2-iodobenzene, all three halogens are ortho, para-directors. The cumulative inductive effect strongly deactivates the ring, making it significantly less reactive than benzene (B151609). masterorganicchemistry.com The directing effects can be summarized as follows:

Iodine (at C2): Directs to C4 (ortho) and C6 (para).

Bromine (at C1): Directs to C3 (ortho), C5 (para), and C-H at C6 (ortho).

Chlorine (at C3): Directs to C1 (ortho), C5 (para), and C-H at C4 (ortho).

Considering the available positions for substitution (C4, C5, C6), the directing vectors converge on positions C4 and C6.

Position C4: Activated by being ortho to the chlorine and ortho to the iodine.

Position C6: Activated by being ortho to the bromine and para to the iodine.

Position C5: Activated by being para to both bromine and chlorine.

Modern computational chemistry provides significant insight into the complex reaction pathways of electrophilic aromatic substitution on polyhalogenated benzenes. While the classical SEAr mechanism describes the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, recent computational studies challenge the universality of this model. researchgate.netnih.gov

Investigations into related halogenation reactions suggest that, particularly in nonpolar media, the reaction may proceed through alternative, lower-energy pathways:

Concerted Mechanism: A single transition state where the new C-E bond is formed concurrently with the breaking of the C-H bond, avoiding a discrete intermediate. researchgate.net

Addition–Elimination (AE) Pathway: An initial addition of the electrophile and a nucleophile across a double bond of the aromatic ring, followed by an elimination step to restore aromaticity. This pathway has been computationally and experimentally supported for the chlorination of anisole. nih.gov

For this compound, Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces for an electrophilic attack at the C4, C5, and C6 positions. smolecule.com Such models can predict the activation barriers for each pathway, helping to rationalize the observed regioselectivity by identifying the most kinetically favorable routes. These calculations take into account the electronic stabilization of the transition states and any steric repulsion from the existing halogen substituents.

Nucleophilic Aromatic Substitution Pathways

The presence of three halogen atoms makes this compound a substrate for nucleophilic aromatic substitution, primarily through pathways that can overcome the high energy barrier of displacing a halide from an unactivated ring.

The reactivity of the halogens in nucleophilic substitution is largely dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, making iodine the best leaving group among the three halogens present. smolecule.com This differential reactivity is the cornerstone of selective functionalization.

| Bond | Average Bond Enthalpy (kJ/mol) |

| C-Cl | 397 |

| C-Br | 338 |

| C-I | 272 |

| This interactive table summarizes the average bond enthalpies for carbon-halogen bonds. |

Given the lack of strong electron-withdrawing activating groups (like -NO₂), the standard SNAr (addition-elimination) mechanism is generally disfavored. Instead, reactions with very strong bases, such as sodium amide or organolithium reagents, are more likely to proceed via an elimination-addition (benzyne) mechanism. caltech.edu In this process, the base would preferentially abstract a proton ortho to one of the halogens, followed by the elimination of that halide to form a highly reactive aryne intermediate.

Another relevant base-catalyzed process is the "halogen dance" , which involves the migration of halogen atoms around the aromatic ring via a series of deprotonation and re-halogenation steps involving aryl anion intermediates. smolecule.comresearchgate.net In such a reaction, iodine would exhibit the highest migratory aptitude due to the weakness of the C-I bond. smolecule.com

In any of these nucleophilic pathways, the C-I bond is the most reactive site. Therefore, nucleophilic displacement or metal-halogen exchange will occur selectively at the C2 position. Studies on isomeric trihalobenzenes have shown that 1,2,3-trisubstituted systems are often the most reactive. oup.com

The identity of the halogen atom has a profound effect on the kinetics of nucleophilic substitution. The rate of reaction for halogen displacement on an aromatic ring typically follows the order:

I > Br > Cl >> F

This trend is directly correlated with two key factors:

Carbon-Halogen Bond Strength: As shown in the table above, the C-I bond requires the least energy to break, leading to a lower activation energy for the rate-determining step in mechanisms involving C-X bond cleavage (e.g., benzyne (B1209423) formation, metal-halogen exchange). smolecule.com

Polarizability: Iodine is the largest and most polarizable of the halogens. Its diffuse electron cloud can more effectively stabilize the partial negative charge that develops on the halogen atom in the transition state of a nucleophilic attack. smolecule.com This stabilization of the transition state leads to a faster reaction rate at the C-I position.

Therefore, in competitive reactions, the displacement of the iodine atom at C2 will be kinetically favored over the displacement of bromine at C1 or chlorine at C3.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The distinct reactivities of the three C-X bonds allow for highly selective and sequential functionalization.

The reactivity of aryl halides in oxidative addition to a transition metal center (a key step in most cross-coupling cycles) follows the same trend as in nucleophilic substitution: C-I > C-Br > C-Cl. ossila.com This allows for a stepwise approach to modifying the molecule.

Selective Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound.

Stille Coupling: Reaction with an organostannane compound. rsc.org

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

By carefully controlling the reaction conditions (catalyst, temperature, reaction time), a cross-coupling reaction can be directed exclusively to the C2 position, replacing the iodine atom while leaving the bromine and chlorine atoms untouched. ossila.com Following purification of this mono-functionalized product, a second, more forcing cross-coupling reaction can be carried out to react the C-Br bond. The C-Cl bond is the most robust and typically remains unreacted except under very harsh conditions.

Metal-Halogen Exchange: Reaction with strong organometallic bases, such as alkyllithiums (e.g., n-BuLi, t-BuLi) or Grignard reagents, leads to selective metal-halogen exchange at the most reactive site. lookchem.comacs.org

C₆H₃BrClI + R-Li → C₆H₃BrClLi + R-I

This exchange occurs preferentially at the iodine position to generate 2-lithio-1-bromo-3-chlorobenzene. This lithiated intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the C2 position. arkat-usa.orglookchem.com This method can also be used to generate aryne intermediates for use in cycloaddition or nucleophilic trapping reactions. lookchem.comacs.org

| Reaction Type | Reagent | Selectivity Order | Typical Product |

| Suzuki Coupling | Ar-B(OH)₂ / Pd catalyst | I > Br > Cl | C-C bond formation |

| Sonogashira Coupling | R-C≡CH / Pd, Cu catalysts | I > Br > Cl | C-C bond formation |

| Metal-Halogen Exchange | Alkyllithium (e.g., n-BuLi) | I > Br > Cl | Aryllithium intermediate |

| Grignard Formation | Mg metal | I > Br > Cl | Grignard reagent |

| This interactive table shows common selective reactions for this compound. |

Suzuki-Miyaura Cross-Coupling: Scope and Limitations with Differentiated Halogens

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation, and for a polyhalogenated substrate like this compound, its power lies in the ability to achieve regioselective reactions. The selectivity is dictated by the differing carbon-halogen (C-X) bond dissociation energies, which follow the trend C-I < C-Br < C-Cl. nih.gov This inherent reactivity difference allows for a stepwise approach to functionalization, typically by targeting the most labile C-I bond first under mild conditions, followed by the C-Br bond, and finally the more robust C-Cl bond, often requiring more forcing conditions. nih.govmdpi.com

The scope of the Suzuki-Miyaura reaction with substrates like this compound is broad, accommodating a variety of arylboronic acids. However, achieving high selectivity is a key limitation and challenge. To favor mono-coupling over multi-coupling, reaction parameters must be carefully controlled. mdpi.com For instance, using a limited equivalence of the boronic acid can promote selective substitution at the most reactive site. mdpi.com Studies on similar polyhalogenated systems, such as 1,4-dibromo-2-nitrobenzene, have demonstrated that temperature and solvent choice significantly impact the ratio of mono- to bis-coupled products. tandfonline.comresearchgate.net In the case of 1-bromo-4-iodobenzene, lower temperatures were found to decrease the conversion rate but increase the selectivity for reaction at the C-Br bond over the C-I bond, highlighting the nuanced control required. mdpi.com

Sequential, one-pot coupling reactions are particularly valuable. A typical strategy involves an initial Suzuki coupling at the most reactive position (C-I), followed by the in-situ addition of a second, different arylboronic acid to react at the next most reactive site (C-Br). nih.govtandfonline.com This approach has been successfully applied to various di- and polyhalogenated arenes to create unsymmetrical biaryl and terphenyl structures. tandfonline.comnih.govacs.org

Table 1: Regioselective Suzuki-Miyaura Coupling of Polyhalogenated Arenes This table illustrates typical conditions and outcomes for selective Suzuki-Miyaura reactions on substrates with multiple, differentiated halogen atoms, which is applicable to this compound.

| Substrate | Boronic Acid (Equiv.) | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Product(s) & Selectivity | Ref. |

| 4,7-Dichlor-6-nitroquinazoline | 4-Methoxyphenylboronic acid (1.2) | Pd(PPh₃)₄ | Na₂CO₃ / DME, EtOH | 80 (MW) | Selective mono-coupling at C-4 (more activated position) | mdpi.com |

| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid (1.0) | Pd(OAc)₂ (ligand-free) | K₂CO₃ / THF, H₂O | 25 | Regioselective mono-coupling at C-1 (ortho to NO₂) | tandfonline.comresearchgate.net |

| 1-Bromo-4-iodobenzene | Phenylboronic acid (1.0) | Pd(OAc)₂ / PPh₃ | K₃PO₄ / Dioxane | 70 | Mixture of mono-bromophenyl and mono-iodophenyl products | mdpi.com |

| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester (2.3) | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ / Dioxane, H₂O | 100 | Selective mono-alkylation | nih.gov |

Ullmann Coupling and Other Homocoupling Reactions

The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-mediated coupling of two aryl halide molecules. lscollege.ac.inorganic-chemistry.orgwikipedia.org Similar to palladium-catalyzed cross-couplings, the reactivity of the aryl halide in the Ullmann reaction is dependent on the identity of the halogen, following the order I > Br > Cl. lscollege.ac.in Consequently, for this compound, the C-I bond is the most susceptible to undergoing Ullmann homocoupling.

The reaction typically requires high temperatures (often >200 °C) and stoichiometric amounts of copper, often in the form of a copper-bronze alloy. lscollege.ac.inwikipedia.org These harsh conditions can limit the reaction's scope and lead to erratic yields. lscollege.ac.in However, modern variations have been developed that use palladium or nickel catalysts, or employ improved copper-based systems with ligands, which can proceed under milder conditions. lscollege.ac.in

For a substrate like this compound, Ullmann conditions could be tuned to selectively form a symmetrical biphenyl (B1667301) linked at the C-2 position, yielding 3,3',5,5'-tetrachloro-2,2'-dibromo-1,1'-biphenyl, while leaving the less reactive C-Br and C-Cl bonds intact. In studies with 1,3,5-trichlorobenzene, the Ullmann coupling product, 3,3',5,5'-tetrachloro-1,1'-biphenyl, was observed, demonstrating the feasibility of this reaction on polyhalogenated systems. unipi.it However, steric hindrance can play a significant role; for instance, 1,3,5-tribromobenzene (B165230) was found to be unreactive under similar conditions, suggesting that the size of the substrate can inhibit coupling. unipi.it

Oxidative Addition and Reductive Elimination Mechanisms in Catalytic Cycles

The regioselectivity observed in the cross-coupling reactions of this compound is fundamentally governed by the kinetics of the oxidative addition step in the catalytic cycle. Oxidative addition is typically the rate-determining step and involves the insertion of a low-valent metal catalyst, such as Pd(0), into the carbon-halogen bond. nih.govchemrxiv.org

The rate of oxidative addition is inversely proportional to the strength of the C-X bond. The bond dissociation energies follow the order C-Cl > C-Br > C-I, meaning the C-I bond is the weakest and thus the most reactive toward oxidative addition. researchgate.net This allows a Pd(0) catalyst to selectively activate the C-I bond of this compound over the C-Br and C-Cl bonds. The mechanism generally proceeds through a three-centered concerted transition state for aryl halides. chemrxiv.org

Once the aryl-palladium(II)-halide intermediate is formed (e.g., (Ar)Pd(L)₂-I), it undergoes transmetalation with the organoboron reagent. This is followed by reductive elimination, where the two organic fragments are coupled to form a new C-C bond, and the Pd(0) catalyst is regenerated, completing the cycle. nih.gov

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition This table provides a qualitative comparison of the reactivity of different carbon-halogen bonds in the key oxidative addition step of palladium-catalyzed cross-coupling reactions.

| Carbon-Halogen Bond | Bond Dissociation Energy (approx. kcal/mol) | Relative Rate of Oxidative Addition to Pd(0) | Thermodynamic Favorability of Reductive Elimination |

| C-I | ~65 | Fastest | Least Favorable |

| C-Br | ~81 | Intermediate | Intermediate |

| C-Cl | ~96 | Slowest | Most Favorable |

Data compiled from principles described in references nih.govresearchgate.netrsc.org.

Regioselective Activation of Halogen Atoms for Sequential Functionalization

The distinct reactivity of the C-I, C-Br, and C-Cl bonds in this compound makes it an ideal substrate for sequential functionalization, enabling the programmed construction of complex, unsymmetrical molecules. nih.govtandfonline.com This strategy relies on the careful selection of reaction conditions to activate one halogen at a time.

A typical synthetic route involves a first cross-coupling reaction under mild conditions to target the most reactive C-I bond. rsc.org For instance, a Sonogashira or Suzuki coupling can be performed selectively at the iodine position of a trihalobenzene. rsc.orgrsc.org Following purification of the mono-functionalized product, a second, different cross-coupling reaction can be carried out under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to react at the C-Br position. nih.govtandfonline.com The C-Cl bond, being the most robust, typically remains intact during these first two steps and can be functionalized in a third, even more vigorous step if desired.

This stepwise approach has been demonstrated effectively in the synthesis of unsymmetrical terphenyls from di- and trihalogenated precursors. tandfonline.com For example, a one-pot, sequential Suzuki-Miyaura reaction can be performed on a dibromoarene by first adding one type of boronic acid for a selective mono-alkylation, followed by the addition of a different arylboronic acid to couple at the remaining bromine site. nih.gov Research on 5-substituted-1,2,3-triiodobenzenes has shown that Sonogashira coupling occurs exclusively at the less sterically hindered terminal C-I bonds, leaving the central iodine untouched, which further illustrates the high degree of regiocontrol achievable. rsc.org This precise control allows this compound to serve as a linchpin for assembling three different aryl or alkyl groups onto a single benzene core.

Novel Reaction Discoveries and Transformations

Beyond classical cross-coupling, this compound and related polyhaloarenes are valuable substrates in the discovery of novel chemical transformations. One emerging area is palladium-catalyzed cascade reactions, where multiple bond-forming events occur in a single synthetic operation. mdpi.comresearchtrend.net For instance, o-bromoiodobenzene has been used in controlled, sequential reactions involving Suzuki-Miyaura coupling, alkyne insertion, and subsequent C-H activation/annulation to build complex phenanthrene (B1679779) derivatives. researchtrend.net

Another area of innovation involves C-H activation and functionalization. acs.org Instead of relying on the reactivity of the C-X bond, these methods target the typically inert C-H bonds of the aromatic ring. While challenging on electron-deficient rings like polyhalogenated benzenes, specialized directing groups or catalytic systems can achieve this. nih.gov For example, a bromo-substituent can act as a traceless directing group, which, after an initial oxidative addition, facilitates a subsequent C-H activation at a different position on the molecule via a palladium-migration event. core.ac.uk

Spectroscopic Characterization and Structural Elucidation Studies of 1 Bromo 3 Chloro 2 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for the definitive structural assignment of 1-bromo-3-chloro-2-iodobenzene. Both proton (¹H) and carbon-13 (¹³C) NMR spectra yield critical data regarding the connectivity and chemical environment of the atoms within the molecule.

While specific, published ¹H NMR spectra for this compound (CAS 450412-28-9) are not available in the reviewed literature, the expected spectrum can be predicted based on established principles of NMR theory. The molecule possesses three aromatic protons on the benzene (B151609) ring at positions C4, C5, and C6, each in a unique chemical environment due to the unsymmetrical substitution pattern.

The expected ¹H NMR spectrum would feature three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

The proton at C5 (H-5) is expected to appear as a triplet (or more accurately, a doublet of doublets) due to coupling with its two ortho neighbors, H-4 and H-6.

The proton at C4 (H-4) would likely present as a doublet of doublets, coupling to the ortho H-5 and the meta H-6.

Similarly, the proton at C6 (H-6) would appear as a doublet of doublets, coupling to the ortho H-5 and the meta H-4.

The magnitude of the coupling constants (J-values) is critical for unambiguous assignment. Ortho coupling (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz. Analysis of these coupling patterns would allow for the definitive assignment of each proton signal.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound Note: Specific chemical shift values (δ) are predictive and can vary based on the solvent and experimental conditions.

| Proton Assignment | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 7-9; ⁴J(H4-H6) ≈ 2-3 |

| H-5 | Triplet (t) or dd | ³J(H5-H4) ≈ 7-9; ³J(H5-H6) ≈ 7-9 |

| H-6 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 7-9; ⁴J(H4-H6) ≈ 2-3 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the spectrum, as each of the six carbon atoms in the benzene ring is in a unique chemical environment.

The chemical shifts of the carbons are heavily influenced by the electronegativity and anisotropic effects of the attached halogen substituents.

Carbons bonded to halogens (C1, C2, C3): These carbons are expected to have distinct chemical shifts. The carbon bearing the iodine atom (C-2) would likely be the most downfield-shifted among this group due to the heavy atom effect. The shifts for C-1 (bonded to bromine) and C-3 (bonded to chlorine) would also be in the characteristic range for halogenated carbons.

Carbons bonded to hydrogens (C4, C5, C6): These carbons would appear at higher field (lower ppm) compared to the halogen-substituted carbons. Their precise shifts would be influenced by the cumulative electronic effects of the three different halogens on the ring.

Although experimental data is not publicly available, comparing predicted shifts with those from known halogenated benzenes would aid in the assignment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can provide structural confirmation. The molecular formula for this compound is C₆H₃BrClI, with a calculated monoisotopic mass of approximately 315.82 Da and an average molecular weight of 317.35 g/mol . nih.gov

A key feature in the mass spectrum of this compound is the complex and highly characteristic molecular ion (M⁺) cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This results in a pattern of four main peaks for the molecular ion at m/z values corresponding to the different combinations of these isotopes, which serves as a definitive signature for a compound containing one bromine and one chlorine atom.

Common fragmentation pathways for halogenated aromatic compounds involve the sequential loss of halogen atoms. researchgate.net For this compound, the primary fragmentation would likely involve the cleavage of the C-I bond, which is the weakest, followed by the loss of Br and then Cl.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of this compound

| Isotopic Composition | m/z (Nominal) | Relative Abundance (Approx. %) |

| C₆H₃⁷⁹Br³⁵ClI | 316 | 100 |

| C₆H₃⁸¹Br³⁵ClI / C₆H₃⁷⁹Br³⁷ClI | 318 | ~130 |

| C₆H₃⁸¹Br³⁷ClI | 320 | ~42 |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are indispensable for verifying the purity of this compound and for separating it from isomers or reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is a standard method for the analysis of non-volatile or thermally sensitive organic compounds like halogenated benzenes. While a specific, validated method for this compound is not detailed in the available literature, a general approach can be outlined. Such methods are effective for separating positional isomers of various halogenated and aromatic compounds. rsc.orgrsc.org

A typical RP-HPLC setup would involve:

Stationary Phase: A non-polar column, such as one packed with C8 or C18-modified silica (B1680970).

Mobile Phase: A polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water, run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.

Detection: A UV detector is typically used, as the benzene ring is a strong chromophore. The detection wavelength is often set around 254 nm. rsc.org

This technique is crucial for assessing purity by detecting and quantifying any isomeric impurities or residual starting materials.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like this compound. Standardized methods, such as those from the EPA, exist for the analysis of halogenated aromatic volatiles. epa.gov

A general GC-MS method would include:

GC Column: A capillary column, often with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane), is used to separate the compound from other volatile components in a sample. researchgate.net

Temperature Program: The column oven temperature is ramped up over time to ensure the elution of all components.

MS Detector: The mass spectrometer can be operated in two modes:

Full Scan Mode: The detector scans a wide range of m/z values, providing a full mass spectrum of the eluting compound, which can be compared to a library for identification.

Selected Ion Monitoring (SIM) Mode: The detector monitors only a few specific m/z values characteristic of the target analyte, such as those from its molecular ion cluster. This mode offers significantly higher sensitivity and is ideal for quantifying trace amounts of the compound. restek.com

GC-MS provides definitive identification based on both the retention time from the GC and the mass spectrum from the MS, making it an excellent tool for purity confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed analysis of molecular geometry, crystal packing, and the nature of intermolecular forces that govern the solid-state structure. Although the specific crystallographic data for this compound is not available, the following sections will explore the expected structural features based on known data for similar compounds.

The crystal packing of this compound is anticipated to be heavily influenced by a network of non-covalent interactions, primarily halogen bonding and π-π stacking. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov In the case of this compound, the iodine atom is expected to be the most potent halogen bond donor.

These interactions are crucial in dictating the supramolecular assembly of the molecules in the crystal lattice. For instance, in the crystal structure of 1-bromo-4-iodo-benzene, I⋯Br van der Waals contacts are observed to dictate the crystal structure. researchgate.net Similarly, in related di- and tri-halogenated benzenes, short intramolecular Br-I contacts, shorter than the sum of their van der Waals radii, have been observed, suggesting an attractive component that helps to alleviate steric strain.

To illustrate the types of interactions and their typical distances, the following table presents data from related halogenated benzene structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound(s) |

| Halogen Bond | I | Br | 3.694 | 1-bromo-4-iodo-benzene researchgate.net |

| Halogen Bond | I | N | 3.278 | 3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)-1-iodobenzene nih.gov |

| Intramolecular Halogen-Halogen Contact | I | Br | 3.465 - 3.488 | 1,3-dibromo-2-iodo-benzene |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.506 | 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene nih.gov |

| C-H⋯I Hydrogen Bond | C-H | I | 3.11 | 3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)-1-iodobenzene nih.gov |

This table is illustrative and based on data from related compounds, as specific data for this compound is not available.

The benzene ring itself is inherently planar. However, substitution with bulky halogen atoms can potentially lead to minor distortions from planarity. In the solid state, the conformation of the molecule is a balance between intramolecular forces (steric hindrance between adjacent substituents) and intermolecular packing forces.

For many halogenated benzenes, the benzene ring remains largely planar. For example, in the crystal structures of 2,4-dibromo-1-iodo-benzene and 1,3-dibromo-2-iodo-benzene, the halogen atoms remain in the plane of the molecule with only minor distortions of the C-C-X angles (around 2°). This suggests that the planarity of the aromatic system is energetically favorable and can be maintained despite the presence of multiple large halogen substituents.

In some cases, particularly with additional functional groups, more significant deviations can be observed. For instance, in 1-bromo-2-chloro-4,5-dimethoxybenzene, the methoxy (B1213986) groups can be twisted out of the plane of the benzene ring due to crystal packing effects. For this compound, it is expected that the benzene ring will be essentially planar, with the halogen atoms lying in or very close to the ring plane. Any observed out-of-plane deviations would likely be minimal and driven by the optimization of intermolecular interactions within the crystal lattice.

The table below provides hypothetical crystallographic data for this compound based on typical values for similar halogenated benzenes. This data is for illustrative purposes only, as an experimental structure has not been reported.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | ~4-10 |

| b (Å) | ~5-15 |

| c (Å) | ~14-20 |

| α (°) | 90 |

| β (°) | ~90-100 |

| γ (°) | 90 |

| Volume (ų) | ~350-900 |

| Z | 2 or 4 |

This table contains hypothetical data for illustrative purposes.

Computational and Theoretical Investigations of 1 Bromo 3 Chloro 2 Iodobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which dictate its chemical behavior. wikipedia.org These first-principles calculations solve the Schrödinger equation for the molecular system, providing detailed information about electron distribution and orbital energies. ornl.gov For 1-bromo-3-chloro-2-iodobenzene, such calculations reveal how the interplay of three different halogen substituents—bromine, chlorine, and iodine—affects the aromatic π-system.

The halogens influence the electronic structure through two primary mechanisms: the inductive effect and the resonance effect. All three halogens are more electronegative than carbon, leading to a net withdrawal of electron density from the benzene (B151609) ring via the sigma bonds (inductive effect). This withdrawal generally lowers the energy of the molecular orbitals. Conversely, the lone pairs on the halogen atoms can donate electron density back to the aromatic π-system (resonance effect).

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ubbcluj.ro A smaller gap suggests the molecule is more polarizable and reactive. ubbcluj.ro In polyhalogenated benzenes, the HOMO-LUMO gap tends to decrease as the size of the halogen atoms increases, a trend that suggests this compound would be relatively reactive. rsc.orglibretexts.org

Calculations also allow for the generation of an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would show regions of negative potential (red/yellow) localized around the electronegative halogen atoms and a region of positive potential (a "sigma-hole") on the outermost portion of the iodine atom, which is significant for halogen bonding. researchgate.net

Table 1: Predicted Electronic Properties of Halogenated Benzenes from Theoretical Calculations

| Property | Benzene (Reference) | Chlorobenzene | Bromobenzene | Iodobenzene |

| HOMO Energy (eV) | -6.75 | -6.89 | -6.82 | -6.67 |

| LUMO Energy (eV) | -0.98 | -1.15 | -1.18 | -1.25 |

| HOMO-LUMO Gap (eV) | 5.77 | 5.74 | 5.64 | 5.42 |

| Dipole Moment (Debye) | 0.00 | 1.69 | 1.70 | 1.70 |

| Note: This table presents representative values for monosubstituted benzenes calculated using Density Functional Theory (DFT) to illustrate trends. The exact values for this compound would depend on the cumulative electronic effects of all three substituents. |

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the equilibrium geometry of molecules. nih.gov By finding the minimum energy structure on the potential energy surface, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy. arxiv.org

For this compound, a primary focus of DFT studies is to understand the steric and electronic consequences of placing three bulky halogen atoms on adjacent carbon atoms (C1, C2, C3). The benzene ring is expected to remain largely planar, but the significant steric repulsion between the large iodine atom and the adjacent bromine and chlorine atoms could induce slight out-of-plane distortions or significant in-plane angle deformations to alleviate strain. nih.gov

DFT geometry optimization predicts the precise C-C bond lengths within the aromatic ring, which may deviate slightly from the uniform 1.397 Å of unsubstituted benzene due to the electronic pull of the halogens. rsc.org The C-Halogen bond lengths are also accurately calculated. The most significant structural feature revealed by DFT would be the distortion of the exocyclic C-C-Halogen and endocyclic C-C-C bond angles from the ideal 120° of a perfect hexagon. To minimize steric clash, the C-Br, C-Cl, and C-I bonds are expected to be pushed away from each other, leading to a widening of the Br-C1-C2, I-C2-C1, and Cl-C3-C2 angles.

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-I | ~2.10 | Carbon-Iodine bond distance. |

| C-Br | ~1.90 | Carbon-Bromine bond distance. |

| C-Cl | ~1.74 | Carbon-Chlorine bond distance. |

| C-C (average) | ~1.40 | Aromatic carbon-carbon bond distance. |

| **Bond Angles (°) ** | ||

| C6-C1-C2 | >120 | Widened due to steric repulsion with Iodine. |

| C1-C2-C3 | <120 | Compressed due to adjacent bulky groups. |

| C1-C2-I | >120 | Widened to reduce I-Br repulsion. |

| C3-C2-I | >120 | Widened to reduce I-Cl repulsion. |

| Note: The values are estimates based on calculations of similar polysubstituted halogenated benzenes. nih.govnist.gov Actual values would be obtained from a specific DFT calculation (e.g., using a functional like B3LYP with a basis set like 6-311G(d,p)). |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. wikipedia.org For this compound, DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.govacs.org Methods like Gauge-Including Atomic Orbital (GIAO) are commonly employed to predict ¹H and ¹³C NMR spectra. researchgate.net The predicted shifts help in the assignment of experimental spectra, especially for complex molecules where signals may be close or overlapping. The calculations would show three distinct signals for the aromatic protons and six unique signals for the carbon atoms, with the carbons bonded to the halogens being significantly shifted due to electronegativity and heavy-atom effects.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. faccts.de These calculations help assign specific absorption bands to molecular motions like C-H stretches, C-C ring stretches, and C-halogen stretches. spectroscopyonline.com For this compound, characteristic C-H stretching vibrations would be predicted above 3000 cm⁻¹, while C-C stretching modes within the ring would appear in the 1400-1600 cm⁻¹ region. libretexts.org

Beyond spectroscopy, DFT is used to calculate reactivity descriptors that predict the most probable sites for chemical reactions. researchgate.net Fukui functions (f⁺, f⁻, and f⁰) are particularly useful; they identify regions of a molecule most susceptible to nucleophilic, electrophilic, and radical attack, respectively, by analyzing how the electron density changes upon the addition or removal of an electron. scm.comnih.gov For this compound, the calculations would likely indicate that the carbon atoms not bearing a halogen are the most susceptible to electrophilic attack. The C-I bond is the weakest C-halogen bond, making it a likely site for reactions involving oxidative addition in cross-coupling catalysis.

Table 3: Predicted Spectroscopic and Reactivity Data

| Data Type | Parameter | Predicted Value/Region |

| ¹³C NMR | Chemical Shifts (δ, ppm) | C-I: ~95-105; C-Br: ~118-125; C-Cl: ~130-135 |

| IR Spectroscopy | Key Vibrations (cm⁻¹) | C-H stretch: 3050-3100; C=C ring stretch: 1400-1580; C-I stretch: ~500-600 |

| Reactivity | Most Labile Site | C-I bond (lowest bond dissociation energy) |

| Note: Spectroscopic values are illustrative and depend heavily on the computational method and solvent model used. Reactivity is inferred from general principles of halogenated arenes. |

Molecular Dynamics Simulations for Conformational Space Exploration

While this compound is a structurally rigid molecule with no significant rotatable bonds, Molecular Dynamics (MD) simulations offer a powerful lens to explore its behavior over time, particularly its interactions with its environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the study of intermolecular forces, solvent effects, and condensed-phase properties. nih.gov

For a single molecule in the gas phase, MD would primarily show vibrations and rotations. The real utility of MD for this compound is in simulating it within a condensed phase, such as in a solvent or as part of a molecular crystal. In such a simulation, a force field (a set of parameters describing the potential energy of the system) is used to model the interactions between the this compound molecule and its neighbors.

MD simulations can be used to:

Analyze Solvation: By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute, calculate the solvation free energy, and understand its solubility.

Study Intermolecular Interactions: In a simulation of multiple molecules, MD can reveal preferential orientations and interactions. aip.org Due to the presence of a positive sigma-hole on the iodine atom, these simulations could highlight the formation of halogen bonds with other electron-rich atoms in neighboring molecules. aip.org

Explore Crystal Packing: MD can be used to model the crystal lattice, predicting how the molecules pack to form a stable solid and calculating properties like the lattice energy.

Simulate Behavior at Interfaces: The orientation and dynamics of this compound at an interface, such as between water and air, can be investigated, which is relevant in environmental chemistry contexts. nih.gov

Though the molecule itself lacks conformational flexibility, MD simulations provide essential insights into the non-covalent interactions that govern its macroscopic properties and reactivity in real-world systems. rsc.org

Advanced Applications and Research Frontiers of 1 Bromo 3 Chloro 2 Iodobenzene

Role in Complex Organic Synthesis as a Versatile Building Block

The distinct reactivity of the three halogen atoms on the benzene (B151609) ring of 1-bromo-3-chloro-2-iodobenzene makes it a highly versatile building block in complex organic synthesis. Chemists can selectively target one halogen over the others in various coupling and substitution reactions, allowing for the stepwise and controlled construction of intricate molecular architectures.

Precursor for Advanced Aromatic Systems

This compound serves as a key starting material for the creation of advanced, highly substituted aromatic systems. The differential reactivity of the C-I, C-Br, and C-Cl bonds is fundamental to its utility. Generally, the C-I bond is the most reactive towards common cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings, followed by the C-Br bond, and then the C-Cl bond. This reactivity gradient enables chemists to perform sequential couplings.

For instance, a Suzuki coupling can be performed selectively at the iodine-bearing position by carefully choosing the reaction conditions, leaving the bromine and chlorine atoms untouched for subsequent transformations. Following the initial coupling, a second, more forcing cross-coupling reaction can be carried out at the bromine position. This stepwise functionalization is crucial for the regioselective synthesis of complex biaryl and terphenyl structures, which are common motifs in various functional materials and pharmaceutical compounds. researchgate.net

Synthesis of Natural Product Analogues and Specialty Chemicals

The controlled, sequential introduction of different substituents onto the aromatic ring of this compound is a powerful strategy for synthesizing analogues of natural products and other specialty chemicals. Many biologically active natural products contain highly substituted aromatic cores. The ability to build up complexity from a simple, pre-halogenated starting material allows for the efficient exploration of a chemical space around a natural product scaffold. This is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity and pharmacokinetic properties.

Contributions to Medicinal Chemistry Research

In the field of medicinal chemistry, this compound and its derivatives are valuable intermediates for the development of new therapeutic agents. The ability to use this compound to create a diverse library of molecules for biological screening is a significant advantage in the drug discovery process.

Intermediate for Pharmaceutical Lead Compound Development

The synthesis of novel pharmaceutical lead compounds often requires the assembly of complex molecular frameworks. This compound provides a platform for achieving this complexity. Its utility as a building block allows for the introduction of various pharmacophores through sequential cross-coupling reactions. This approach has been utilized in the development of compounds targeting a range of diseases. For example, derivatives of halogenated benzenes are investigated as potential anticancer and antimicrobial agents. smolecule.com The step-wise modification of the this compound core enables the fine-tuning of a molecule's properties to enhance its interaction with a biological target.

Investigation of Biological Activity and Enzyme Inhibition (e.g., Cytochrome P450)

Halogenated aromatic compounds are known to interact with various biological systems, including enzymes. Some derivatives of bromo-chloro-iodobenzene have been investigated for their potential to inhibit cytochrome P450 (CYP) enzymes. smolecule.com These enzymes are a large family of proteins involved in the metabolism of a vast array of endogenous and exogenous compounds, including most of the drugs currently on the market.

Inhibition of specific CYP isozymes can have significant implications for drug-drug interactions and can also be a therapeutic strategy in certain diseases. Research has shown that some halogenated compounds can act as inhibitors of CYP enzymes like CYP1A2 and CYP2C9. smolecule.com The study of how compounds like this compound and its derivatives interact with these enzymes provides valuable insights into their structure-function relationships and can guide the design of new drugs with improved metabolic profiles or targeted enzyme-inhibiting activities.

Utility in Materials Science and Functional Materials Development

The unique electronic and structural properties imparted by the heavy halogen atoms make this compound a useful building block in materials science. The introduction of this and similar halogenated motifs into larger molecular systems can influence their packing in the solid state, their electronic properties, and their photophysical behavior.

Derivatives of this compound have been explored in the context of creating novel organic electronic materials. For example, the strategic placement of halogen atoms can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This is a critical factor in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to form specific intermolecular interactions, such as halogen bonding, can also be exploited to control the self-assembly and morphology of these materials, which in turn affects their performance in devices.

Synthesis of Organic Conductors and Optoelectronic Materials

This compound is a key building block in the creation of sophisticated organic materials for electronic and optoelectronic applications. Its distinct arrangement of three different halogen atoms on a benzene ring enables chemists to perform selective and sequential cross-coupling reactions. This regioselectivity is vital for constructing the complex, well-defined molecular structures required for materials like organic conductors and semiconductors.

The foundation of its utility lies in the differential reactivity of its carbon-halogen bonds. In typical palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is the most reactive, followed by the carbon-bromine (C-Br) bond, and lastly the carbon-chlorine (C-Cl) bond. rsc.org This reactivity hierarchy allows for a stepwise synthetic strategy. For instance, a Sonogashira coupling can be selectively carried out at the C-I position, followed by a Suzuki or Stille coupling at the C-Br position. rsc.orgnih.gov The C-Cl bond can be left intact to influence the final electronic properties of the material or for later functionalization. rsc.org This controlled methodology is essential for fine-tuning critical properties of organic semiconductors, such as their electronic bandgap and charge carrier mobility. This compound and its analogs are used as intermediates in the preparation of organic compounds for organic electronic devices. smolecule.com

Applications in Molecular Glassformers and Amorphous Materials

The asymmetrical structure of this compound makes it a person of interest in the design of molecular glassformers. smolecule.com Molecular glasses are amorphous solids that lack the long-range crystalline order, an attribute that is beneficial for certain optical and electronic uses as it provides isotropic properties and circumvents problems associated with grain boundaries.

The structural complexity and the presence of multiple polarizable halogen atoms in this compound and its derivatives can inhibit crystallization, promoting the formation of a stable glassy state when cooled from a liquid. rsc.org The capacity to form uniform, non-crystalline amorphous films is especially important for applications like organic light-emitting diodes (OLEDs), which require homogenous layers for optimal performance. Research has explored the synthesis of analogous series of small organic molecules derived from well-known glass formers using Suzuki cross-coupling reactions with 1-bromo-3-chloro-5-iodobenzene (B84608), a related isomer, to tailor chemical structures. rsc.org Such studies investigate how the specific arrangement of halogens and the addition of other functional groups can be used to control the glass transition temperature (Tg) and the stability of these amorphous materials. rsc.org

Emerging Applications in Agrochemical Research

Intermediate for Herbicides, Insecticides, and Fungicides

The halogenated benzene structure is a frequent motif in various agrochemicals, and this compound serves as a valuable intermediate in their synthesis. cymitquimica.comlookchem.com The strategic positioning of its three distinct halogen atoms offers multiple points for synthetic diversification. This allows for the creation of extensive libraries of related compounds that can be screened for potential use as herbicides, insecticides, or fungicides. lookchem.com

The synthesis of these agrochemicals often relies on the selective functionalization of the this compound framework. For example, the highly reactive iodine atom can be selectively replaced to introduce a specific pharmacophore, while the bromine and chlorine atoms can be used to adjust properties like lipophilicity, metabolic stability, and the molecule's mode of action. This modular synthetic approach facilitates the systematic optimization of the biological effectiveness and environmental impact of new agrochemical products. lookchem.com

Flow Chemistry Applications in Continuous Synthesis

The application of this compound in flow chemistry is a modern approach to synthesizing its derivatives. Flow chemistry, also known as continuous-flow synthesis, executes chemical reactions in a continuously flowing stream within a reactor. nih.govresearchgate.net This technique provides significant benefits over conventional batch processing, such as improved safety, superior heat and mass transfer, enhanced reproducibility, and easier automation and scaling of production. google.combeilstein-journals.org

Reactions involving halogenated aromatics, like metal-halogen exchanges or cross-coupling reactions, can be highly energetic. Flow chemistry offers a safer production method by minimizing the quantity of hazardous materials present at any one time. nih.gov The precise control over reaction parameters—such as temperature, pressure, and residence time—in a flow reactor enables the optimization of conditions to selectively target one of the carbon-halogen bonds of this compound. researchgate.netbeilstein-journals.org This leads to higher yields and purer products, which is particularly beneficial for complex, multi-step syntheses where this compound is an early-stage intermediate. Industrial production can utilize continuous flow reactors for better control over reaction parameters, which improves yield and safety.

Comparative Academic Studies and Broader Research Context

Structural and Reactivity Comparisons with Related Halogenated Benzene (B151609) Derivatives

The reactivity and physical properties of halogenated benzenes are intricately linked to the number, type, and position of the halogen atoms on the aromatic ring. oup.com

The arrangement of bromine, chlorine, and iodine atoms on the benzene ring in 1-Bromo-3-chloro-2-iodobenzene defines its specific chemical behavior, which differs significantly from its positional isomers. The reactivity of a halogen atom in a polyhalobenzene is dependent on its position relative to other substituents. oup.com Steric hindrance and electronic effects created by neighboring halogens are key determinants of this reactivity. oup.com

For instance, in electrophilic aromatic substitution, the electron-withdrawing nature of the three halogens in trihalobenzenes deactivates the ring, making these reactions less favorable compared to mono- or di-halogenated benzenes. The position of substitution is directed by the combined electronic effects of the present halogens.

In cross-coupling reactions, a common application for these compounds, the relative position of the halogens is crucial. cymitquimica.com The steric bulk around a particular carbon-halogen bond can influence its accessibility to a catalyst. In this compound, the iodine atom is flanked by a bromine and a chlorine atom, creating a sterically crowded environment. This can be contrasted with an isomer like 1-Bromo-3-chloro-5-iodobenzene (B84608), where the halogens are more spread out. This difference in steric hindrance can lead to different outcomes in regioselective reactions. researchgate.net

The following table provides a comparison of this compound with some of its positional isomers.

Table 1: Comparison of this compound and its Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from this compound |

|---|---|---|---|---|

| This compound | 450412-28-9 | C₆H₃BrClI | 317.35 | - |

| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | C₆H₃BrClI | 317.35 | Iodine at position 5 instead of 2, resulting in a meta-relationship between all halogens and less steric crowding. chemscene.com |

| 1-Bromo-4-chloro-2-iodobenzene | 148836-41-3 | C₆H₃BrClI | 317.35 | Chlorine at position 4 instead of 3, leading to a different substitution pattern and electronic distribution. cymitquimica.comsigmaaldrich.com |

| 1-Bromo-2-chloro-5-iodobenzene | 31928-46-8 | C₆H₃BrClI | 317.35 | Halogen positions are 1, 2, and 5, altering the steric and electronic environment compared to the 1,2,3-substitution pattern. nih.gov |

| 1-Bromo-3-chloro-4-iodobenzene | 31928-47-9 | C₆H₃BrClI | 317.35 | Iodine at position 4 creates a vicinal I-Cl arrangement, which can influence reactivity in metal-halogen exchange reactions. scbt.com |

This table is interactive. Click on the headers to sort the data.

The identity of the halogen atoms (F, Cl, Br, I) on the benzene ring profoundly influences the molecule's electronic properties and subsequent reactivity. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). While all halogens are more electronegative than carbon, their inductive effect decreases down the group (F > Cl > Br > I), as does their resonance effect.